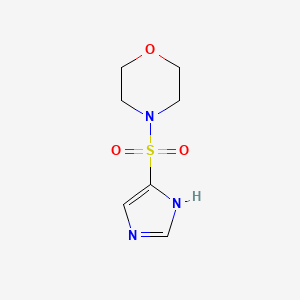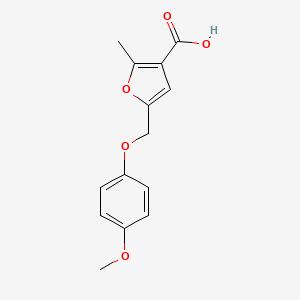
5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid is a complex organic compound. It is a derivative of benzoic acid, which is a common component in many chemical reactions . The compound contains a methoxy group attached to a phenyl group, which is then attached to a furan ring with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a methoxy group attached to a phenyl group, which is then attached to a furan ring with a carboxylic acid group . The compound contains a total of 35 bonds, including 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted melting point of 141.77°C and a predicted boiling point of 432.7°C at 760 mmHg . The compound also has a predicted density of 1.3 g/cm³ and a refractive index of n20D 1.57 .Applications De Recherche Scientifique
Bioactivities and Antiviral Properties
Research has shown that certain furan-2-carboxylic acids, closely related to 5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid, have significant bioactivities. For instance, compounds isolated from the roots of Nicotiana tabacum demonstrated high anti-tobacco mosaic virus (TMV) activity and moderate inhibitory activities against human tumor cell lines (Wu et al., 2018). This suggests potential applications in antiviral and anticancer therapies.
Applications in Liquid Membrane Ion Transport
Studies on synthetic ionophores, which include structures related to this compound, have revealed their utility in the transport of alkali metal ions through liquid membranes. These compounds' ability to facilitate ion transport highlights their potential in developing new materials for membrane-based technologies (Yamaguchi et al., 1988).
Anticholinesterase Action
Novel anticholinesterase compounds, structurally similar to this compound, have shown potent inhibitory action against human enzymes like acetyl- and butyrylcholinesterase. This suggests potential therapeutic applications in treating diseases like Alzheimer's (Luo et al., 2005).
Photoremovable Protecting Group for Carboxylic Acids
2,5-Dimethylphenacyl esters, which are related to this compound, have been studied as photoremovable protecting groups for carboxylic acids. This has significant implications in organic synthesis and biochemistry, allowing for controlled release of active compounds (Zabadal et al., 2001).
Antibacterial Activity
Similar compounds, like 2-[(methoxycarbonyl)methylene]cephalosporins, have demonstrated significant in vitro Gram-positive antibacterial activity. This indicates the potential of this compound and its derivatives in developing new antibacterial agents (Kim et al., 1984).
Antioxidant Properties
Phenyl ether derivatives, structurally related to this compound, have been isolated from marine-derived fungi and shown to possess strong antioxidant activities. This suggests potential use in developing natural antioxidant agents (Xu et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 4-Methoxybenzoic acid, indicates that it can cause skin irritation and serious eye damage . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to wear protective gloves, eye protection, and face protection when handling the compound .
Propriétés
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-9-13(14(15)16)7-12(19-9)8-18-11-5-3-10(17-2)4-6-11/h3-7H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAUUAZEQGZVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)COC2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

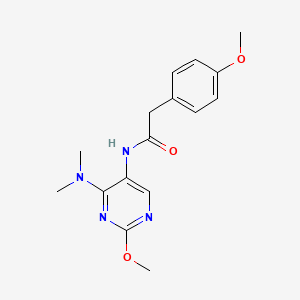
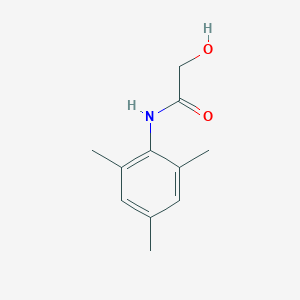
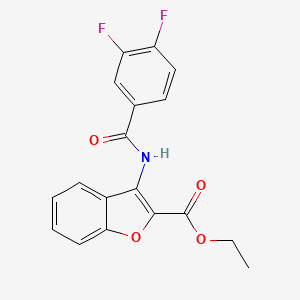
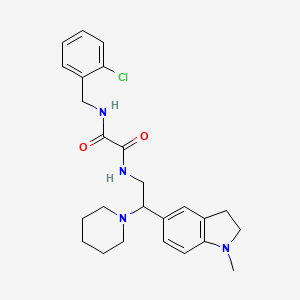
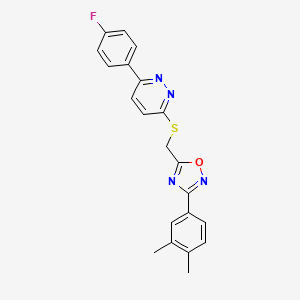
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride](/img/structure/B2878044.png)
![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2878046.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878047.png)
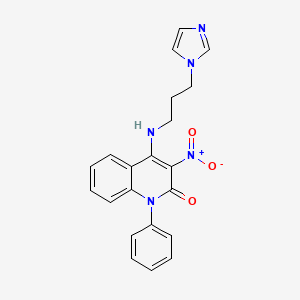
![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2878049.png)
